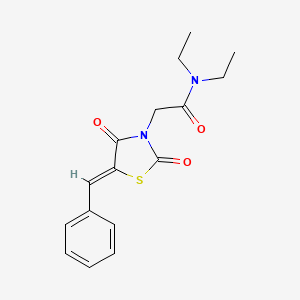![molecular formula C22H18BrN3O3S B12136512 (2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136512.png)
(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(2Z)-2-(3-溴苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”是一种合成的有机分子,属于噻唑并[3,2-b][1,2,4]三嗪衍生物类。
准备方法
合成路线和反应条件
“(2Z)-2-(3-溴苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮”的合成通常涉及多步有机反应。常见的合成路线可能包括:
噻唑并[3,2-b][1,2,4]三嗪核的形成: 可以通过适当的硫代酰胺和肼衍生物的环化反应来实现。
溴苄叉基的引入: 此步骤可能涉及在碱性条件下与3-溴苯甲醛的缩合反应。
丙氧基苄基的连接: 可以通过使用4-丙氧基苄基氯的亲核取代反应来实现。
工业生产方法
这类化合物的工业生产通常涉及优化反应条件以最大限度地提高收率和纯度。这可能包括使用高通量合成技术和先进的纯化方法,如色谱法。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在苄叉基和丙氧基苄基上。
还原: 还原反应可以针对溴苄叉基,有可能将其转化为溴苄基。
取代: 溴苄叉基中的溴原子可以用其他亲核试剂取代。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 甲醇钠,叔丁醇钾。
主要产物
氧化产物: 羧酸,酮。
还原产物: 醇,烷烃。
取代产物: 各种取代的苄叉基衍生物。
科学研究应用
化学
该化合物可用作合成更复杂分子的构建块,特别是在开发新药方面。
生物学
它可能表现出生物活性,如抗菌、抗真菌或抗癌特性,使其成为药物开发的候选药物。
医学
工业
该化合物可用于开发具有特定性能的新材料,如聚合物或涂料。
作用机制
该化合物发挥作用的机制取决于它与分子靶标的相互作用。例如,它可能抑制特定的酶或受体,从而产生治疗效果。所涉及的途径可能包括信号转导途径、代谢途径或基因表达调控。
相似化合物的比较
类似化合物
- (2Z)-2-(3-氯苄叉基)-6-(4-甲氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮
- (2Z)-2-(3-氟苄叉基)-6-(4-乙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮
独特性
该化合物中溴苄叉基和丙氧基苄基的存在可能赋予其与类似化合物相比独特的生物活性和化学反应性。这些结构特征可以影响化合物与分子靶标的相互作用及其整体药代动力学特性。
属性
分子式 |
C22H18BrN3O3S |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18BrN3O3S/c1-2-10-29-17-8-6-14(7-9-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-4-3-5-16(23)11-15/h3-9,11,13H,2,10,12H2,1H3/b19-13- |
InChI 键 |
QGKAFTMMLNOFDY-UYRXBGFRSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O |
规范 SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)

![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)
![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)

![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136505.png)

}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)
